molecular formula C10H16N4O3 B413727 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-propylacetamide

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-propylacetamide

Cat. No.: B413727
M. Wt: 240.26g/mol
InChI Key: OFKXRAKEDXULPM-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-propylacetamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with methyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-propylacetamide typically involves the reaction of 3,5-dimethyl-4-nitro-pyrazole with N-propyl-acetamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized pyrazole compounds.

Scientific Research Applications

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-propylacetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-propionic acid
  • 2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethylamine hydrochloride
  • 2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-propionic acid hydrazide

Uniqueness

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-propylacetamide is unique due to its specific substitution pattern and the presence of the N-propyl-acetamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16N4O3

Molecular Weight

240.26g/mol

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-propylacetamide

InChI

InChI=1S/C10H16N4O3/c1-4-5-11-9(15)6-13-8(3)10(14(16)17)7(2)12-13/h4-6H2,1-3H3,(H,11,15)

InChI Key

OFKXRAKEDXULPM-UHFFFAOYSA-N

SMILES

CCCNC(=O)CN1C(=C(C(=N1)C)[N+](=O)[O-])C

Canonical SMILES

CCCNC(=O)CN1C(=C(C(=N1)C)[N+](=O)[O-])C

Origin of Product

United States

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